N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine
Overview
Description
. This compound is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a cyclopropanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine typically involves the following steps:
Bromination of Thiophene: The initial step involves the bromination of thiophene to obtain 5-bromothiophene. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Intermediate: The next step involves the reaction of 5-bromothiophene with a suitable alkylating agent to form the intermediate 5-bromothiophen-3-ylmethyl bromide.
Cyclopropanation: The final step involves the reaction of the intermediate with cyclopropanamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain the corresponding thiol or amine derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, alkoxides, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to alterations in cellular signaling pathways. For instance, it may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism, thereby influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chlorothiophen-3-yl)methyl]cyclopropanamine
- N-[(5-fluorothiophen-3-yl)methyl]cyclopropanamine
- N-[(5-iodothiophen-3-yl)methyl]cyclopropanamine
Uniqueness
N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine stands out due to the presence of the bromine atom, which imparts unique reactivity and electronic properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing innovative compounds .
Properties
IUPAC Name |
N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNS/c9-8-3-6(5-11-8)4-10-7-1-2-7/h3,5,7,10H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDCOKXRMHVHBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CSC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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